- Δα,β-Butenolides. XII. Reactions of mucohalogen acids with amides and sulfonamidesLatvijas PSR Zinatnu Akademijas Vestis, 1989, (5), 563-9,
Cas no 932-22-9 (4,5-dichloro-2,3-dihydropyridazin-3-one)
932-22-9 structure
4,5-dichloro-2,3-dihydropyridazin-3-one
4,5-dichloro-2,3-dihydropyridazin-3-one Properties
Names and Identifiers
-
- 4,5-Dichloro-3(2H)-pyridazinone
- 4,5-Dichloropyridazin-3(2H)-one
- 4,5-Dichloro-2,3-dihydropyridazin-3-one
- 4,5-Dichloro-3-hydroxypyridazine
- 4,5-dichloro-1H-pyridazin-6-one
- 4,5-Dichloro-2H-pyridazin-3-one
- 4,5-Dichloro-6-pyridazone
- 3(2H)-PYRIDAZINONE
- 4,5
- 4,5-DICHLOR-2,3-DIHYDROPYRIDAZIN-3-ON
- 4,5-dichloro-2-hydropyridazin-3-one
- 4,5-Dichloro-3(2H)-pyridazinon
- 4,5-DICHLORO-3-(2H)PYRIDAZINONE
- 4,5-DICHLORO-3-HYDROXYPYRIDINE
- 4,5-dichloro-3-pyridazinol
- 4,5-Dichloro-pyridazin-3-ol
- 3(2H)-Pyridazinone, 4,5-dichloro-
- 4,5-dichloropyridazin-3-ol
- 4,5-dichloro-3[2H]-pyridazinone
- Maybridge1_001357
- dichlo
- 4,5-Dichloro-3(2H)-pyridazinone (ACI)
- 3-Hydroxy-4,5-dichloropyridazine
- 4,5-Dichloro-3(2H)-pyridazone
- 4,5-Dichloro-6-oxo-1H-pyridazine
- 4,5-Dichloropyridazin-3-one
- NSC 16127
- NSC 17182
- NSC 240022
- 4,5-dichloro-3(2H)pyridazinone
- AC-907/25004268
- STR07952
- PB24571
- InChI=1/C4H2Cl2N2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9
- AC-5178
- NSC240022
- W-204079
- HMS545F15
- SY023584
- 4,5-Dichloro-3(2H)-pyridazinone #
- 4,5-dichloro-3-pyridazone
- 4,5-dichloro-3-oxo-2,3-dihydropyridazine
- AKOS000273214
- Dichlorhydroxypyridazin
- dichloropyridazinone
- 4,5-dichloropyridazin-6-one
- MFCD00051504
- BP-12640B
- BP-12640
- Z56851261
- NSC17182
- SCHEMBL707353
- STK397452
- EN300-02005
- NSC-17182
- D2768
- 4,5-dichloro-3-hydroxy-pyridazine
- ALBB-013502
- NSC16127
- F1285-1286
- STL226841
- CHEMBL168980
- NSC-240022
- 4,5-Dichloro-3-hydroxypyridazine, 98%
- 11K-912
- 932-22-9
- CS-W002242
- DTXSID90239322
- 4,5-dichloro-2,3-dihydro-3-pyridazinone
- 4,5-dichloropyridazinone
- AKOS000115687
- UNII-8FQ8PU4SSS
- 4,5-dichloropyridazone
- DB-010204
- 8FQ8PU4SSS
- 4,5-dichloro-2,3-dihydro-pyridazin-3-one
- NSC-16127
- +Expand
-
- MFCD00051504
- VJWXIRQLLGYIDI-UHFFFAOYSA-N
- 1S/C4H2Cl2N2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9)
- O=C1C(Cl)=C(Cl)C=NN1
- 120959
Computed Properties
- 163.954418g/mol
- 0
- 1
- 1
- 2
- 0
- 163.954418g/mol
- 163.954418g/mol
- 41.5Ų
- 9
- 209
- 0
- 0
- 0
- 0
- 0
- 1
- 2
- 0
Experimental Properties
- 1.07670
- 45.75000
- 1.611
- 339.2°C at 760 mmHg
- 201.0 to 206.0 deg-C
- 159 °C
- 3184
- Not determined
- Not determined
- 1.76
4,5-dichloro-2,3-dihydropyridazin-3-one Security Information
- GHS07
- UR6182000
- 3
- S26-S36-S37/39
- R36/37/38
- Xn
- NONH for all modes of transport
- H302
- P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- warning
- Inert atmosphere,2-8°C
- 22
- Warning
- IRRITANT
4,5-dichloro-2,3-dihydropyridazin-3-one Customs Data
- 2933990090
-
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,5-dichloro-2,3-dihydropyridazin-3-one Price
4,5-dichloro-2,3-dihydropyridazin-3-one Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium acetate , Hydrazine sulfate Solvents: Ethanol , Water ; 1 h, 60 °C
1.2 4 h, reflux; reflux → rt
1.2 4 h, reflux; reflux → rt
Reference
- Novel formation of 1,3-oxazepine heterocycles via palladium-catalyzed intramolecular coupling reactionTetrahedron, 2006, 62(38), 9002-9009,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrazine sulfate Catalysts: Sodium acetate Solvents: Water ; 2 h, rt → 100 °C
Reference
- Thiadiazole compounds as pesticides and their preparation, agricultural compositions and use in the control of pests, China, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Hydrazine sulfate Catalysts: Sodium acetate Solvents: Water ; rt → 100 °C; 2 h, 80 - 100 °C
Reference
- Oxadiazole-3(2H)-pyridazinone compounds as insecticides and their preparation, agrochemical compositions and use in the control of insects, China, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium acetate , Hydrazine sulfate Solvents: Water ; 2 h, 80 - 100 °C
Reference
- Bishydrazide compound as insecticide and its preparation, China, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium acetate , Hydrazine sulfate Solvents: Water ; rt → 100 °C; 2 h, 80 - 100 °C
Reference
- Preparing of pyridazinone compounds as insecticides, China, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium acetate , Hydrazine , Sulfuric acid ; heated
Reference
- Design, synthesis and biological activity of 5-(alkoxy)-3(2H)-pyridazinone derivativesYouji Huaxue, 2007, 27(6), 763-767,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium acetate , Hydrazine , Sulfuric acid Solvents: Water ; heated
Reference
- Study on the synthesis and bioactivity of pyridazinone derivativesYouji Huaxue, 2005, 25(2), 204-207,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Hydrazine
Reference
- Synthesis and pharmacological study of a series of 3(2H)-pyridazinones as analgesic and antiinflammatory agentsFarmaco, 1985, 40(12), 921-9,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sodium acetate , Hydrazine, dihydrochloride Solvents: Water ; reflux
Reference
- Study on new 3-(2H)-pyridazinones derivativesAdvanced Materials Research (Durnten-Zurich, 2012, 524, 524-527,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Sodium acetate , Hydrazine sulfate Solvents: Ethanol , Water ; 4 h, 70 °C
Reference
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free SystemsJournal of Organic Chemistry, 2022, 87(11), 7414-7421,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Acetic acid , Hydrazine sulfate Solvents: Water
Reference
- Synthesis and biological activity of 5-(acyl)hydrazine-3(2H)-pyridazinoneNongyaoxue Xuebao, 2009, 11(1), 25-30,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Sodium carbonate , Hydrazine sulfate Solvents: Water ; rt → reflux; 1.5 h, reflux; cooled
Reference
- Studies on synthesis and biological activity of pyridazinone derivatives as α1-adrenoceptor antagonistYouji Huaxue, 2006, 26(11), 1576-1583,
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Sodium acetate , Hydrazine sulfate (1:?) Solvents: Water ; 4 h, reflux
Reference
- Pyridazinones as glucokinase activators and their preparation, pharmaceutical compositions and use in the treatment of metabolic disorders, World Intellectual Property Organization, , ,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Sodium acetate , Hydrazine sulfate Solvents: Ethanol , Water ; 1 h, rt → 60 °C
1.2 4 h, reflux
1.2 4 h, reflux
Reference
- One-Pot Highly Regioselective Synthesis of Indole-Fused Pyridazino[4,5-b][1,4]benzoxazepin-4(3H)-ones by a Smiles RearrangementSynlett, 2018, 29(9), 1207-1210,
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Sodium acetate , Hydrazine , Sulfuric acid ; 100 °C
Reference
- Study on the synthesis and bioactivity of pyridazinone derivativesHuaxue Yanjiu Yu Yingyong, 2012, 24(11), 1741-1744,
Synthetic Circuit 20
4,5-dichloro-2,3-dihydropyridazin-3-one Raw materials
- Semicarbazide
- 2,3-dichloro-4-oxobut-2-enoic acid
- 3,4-dichloro-5-hydroxy-2,5-dihydrofuran-2-one
- 3,3-Dichloro-2-formyl-2-propenoic acid
4,5-dichloro-2,3-dihydropyridazin-3-one Preparation Products
4,5-dichloro-2,3-dihydropyridazin-3-one Suppliers
J&K Scientific
Audited Supplier
(CAS:932-22-9)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:932-22-9)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:932-22-9)
A LA DING
anhua.mao@aladdin-e.com
4,5-dichloro-2,3-dihydropyridazin-3-one Related Literature
-
1. Pyridazines. Part V. Preparation and reactions of some dialkylaminopyridazinonesJustus K. Landquist,Craig W. Thornber J. Chem. Soc. Perkin Trans. 1 1973 1114
-
2. Transition-metal-free synthesis of oxazoles: valuable structural fragments in drug discoveryAliya Ibrar,Imtiaz Khan,Naeem Abbas,Umar Farooq,Ajmal Khan RSC Adv. 2016 6 93016
-
3. Novel access to carbonyl and acetylated compounds: the role of the tetra-n-butylammonium bromide/sodium nitrite catalystMehdi Sheykhan,Hadi Fallah Moafi,Masoumeh Abbasnia RSC Adv. 2016 6 51347
-
Wei Li,Zhoulong Fan,Kaijun Geng,Youjun Xu,Ao Zhang Org. Biomol. Chem. 2015 13 539
-
5. Palladium-catalyzed carbonylation of iminoquinones and aryl iodides to access aryl p-amino benzoatesSiqi Wang,Lingyun Yao,Jun Ying,Xiao-Feng Wu Org. Biomol. Chem. 2021 19 8246
-
Yongmin Ma,Xiaole Kong,Yu-lin Chen,Robert C. Hider Dalton Trans. 2014 43 17120
-
Zhi Tang,Qiutao Jiang,Lifen Peng,Xinhua Xu,Jie Li,Renhua Qiu,Chak-Tong Au Green Chem. 2017 19 5396
-
Diganta Baruah,Ujwal Pratim Saikia,Pallab Pahari,Dipak Kumar Dutta,Dilip Konwar RSC Adv. 2014 4 59338
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:932-22-9)4,5-dichloro-2,3-dihydropyridazin-3-one
99%
1kg
195.0
atkchemica
(CAS:932-22-9)4,5-dichloro-2,3-dihydropyridazin-3-one
95%+
1g/5g/10g/100g
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